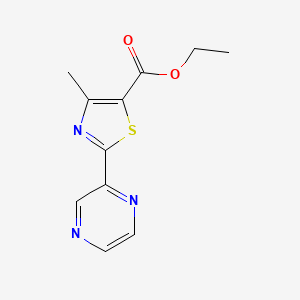

Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate

Description

Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a pyrazine substituent at the 2-position and an ester group at the 5-position. Its linear formula is C₁₁H₁₁N₃O₂S, with a molecular weight of 273.30 g/mol . This compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing acylhydrazones, thiazole-carboxamides, and other bioactive derivatives. Its structural uniqueness lies in the electron-deficient pyrazinyl ring, which enhances reactivity in condensation and cyclization reactions .

Properties

IUPAC Name |

ethyl 4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-3-16-11(15)9-7(2)14-10(17-9)8-6-12-4-5-13-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKNHUMBYRXHLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=NC=CN=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The synthesis begins with 2-pyrazinecarbothioamide and ethyl 2-chloroacetoacetate. In ethanol under reflux, the thioamide’s sulfur atom nucleophilically attacks the α-carbon of the chloroester, followed by cyclization to form the thiazole ring. Key steps include:

-

Reagent Mixing : Combining equimolar amounts of 2-pyrazinecarbothioamide (30 mmol) and ethyl 2-chloroacetoacetate (30 mmol) in absolute ethanol (30 mL).

-

Reflux Conditions : Heating the mixture under reflux for 5–6 hours to ensure complete cyclization.

-

Workup : Cooling the reaction, neutralizing with sodium bicarbonate, and crystallizing the product from water or ethanol.

Critical Parameters :

Yield and Purity Optimization

Modifications to the classic Hantzsch method have been explored to enhance efficiency:

-

Catalytic Bases : Adding sodium carbonate (0.01–0.1 wt%) accelerates the reaction, reducing time to 3–4 hours while maintaining yields above 98%.

-

Solvent Concentration : Ethanol solutions at 10–35% mass concentration improve reagent solubility and product isolation.

Alternative Synthetic Pathways

Transesterification and Functionalization

A PMC study highlights partial transesterification during Hantzsch reactions, suggesting that ester groups can be modified post-synthesis. For example:

-

Ester Exchange : Refluxing the ethyl ester with methanol in acidic conditions could yield methyl analogs, though this is more relevant to derivative synthesis.

Characterization and Quality Control

Spectroscopic Confirmation

Physical Properties

-

Melting Point : Analogous compounds (e.g., 4-methyl-2-(2-pyridyl)thiazole-5-carboxylic acid) exhibit melting points of 224–228°C, suggesting similar thermal stability for the pyrazinyl variant.

-

Purity : HPLC analysis of related thiazoles shows purities ≥98% when recrystallized from ethanol.

Comparative Analysis of Methods

Key Observations :

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods

The synthesis of Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate typically involves the condensation of a thiazole derivative with a pyrazine derivative. Common synthetic routes include:

- Condensation Reactions : The reaction of 2-aminopyrazine with α-bromoacetylthiazole in the presence of a base (e.g., potassium carbonate) in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

- One-Pot Synthesis : Recent advancements have introduced one-pot methods that simplify the synthesis process and improve yields, making it more accessible for research applications.

Scientific Research Applications

This compound has been explored for various applications across different domains:

Medicinal Chemistry

- Antimicrobial Properties : Research indicates potential antimicrobial activities against various bacterial strains, suggesting its use in developing new antibiotics.

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit certain cancer cell lines, indicating potential as an anticancer agent.

Biological Studies

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Material Science

- Conductive Polymers : this compound is being studied for its incorporation into conductive polymers, enhancing their electrical properties.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several thiazole derivatives, including this compound. Results indicated that the compound exhibited significant activity against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Case Study 2: Anticancer Research

In another investigation, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that it could induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and DNA. It can inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs . These interactions can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Electronic and Steric Effects

- Pyrazinyl vs. Phenyl Groups : The pyrazinyl substituent introduces electron-withdrawing effects, increasing electrophilicity at the thiazole core compared to phenyl or trifluoromethylphenyl analogs. This enhances reactivity in nucleophilic acyl substitutions (e.g., hydrazide formation) .

- Trifluoromethylphenyl Derivatives : The -CF₃ group improves metabolic stability and lipophilicity, making these analogs potent kinase inhibitors (e.g., CDK9) .

Biological Activity

Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis and Characterization

The compound can be synthesized through various methods, including the Hantzsch reaction, which involves the condensation of α-haloketones with thiourea derivatives. This reaction pathway has been optimized to enhance yield and purity, leading to compounds with promising biological profiles .

Biological Activities

1. Antimicrobial Properties

this compound has demonstrated notable antimicrobial activity against a range of bacterial and fungal strains. In vitro studies have shown significant inhibition zones against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) for these organisms indicate that the compound possesses potent antimicrobial effects, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cell proliferation. For instance, it has been shown to interfere with the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's structure allows it to bind effectively to these enzymes, resulting in reduced cancer cell viability in various assays .

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH and hydroxyl radical scavenging assays. Results indicate that the compound exhibits strong scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, leading to decreased proliferation of pathogenic microorganisms and cancer cells.

- Receptor Binding : It may bind to various receptors, altering their signaling pathways and contributing to its therapeutic effects .

Data Table: Biological Activity Summary

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against multidrug-resistant strains demonstrated its potential as a novel antimicrobial agent. The results showed a significant reduction in bacterial load in treated groups compared to controls .

- Cancer Cell Proliferation Inhibition : In vitro assays using human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation. Molecular docking studies suggested favorable interactions between the compound and CDKs, supporting its role as a potential anticancer agent .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate, and how do reaction conditions influence yield?

The synthesis of thiazole derivatives typically employs the Hantzsch condensation, cyclization, or multi-step coupling reactions. For example, Ethyl 4-methyl-2-(4-(2-methylthiazol-4-yl)phenyl)thiazole-5-carboxylate is synthesized via Hantzsch condensation of thioacetamide with 4-(2-bromoacetyl)benzonitrile, followed by functionalization . Key parameters include:

- Temperature : Reflux conditions (e.g., ethanol at 70–80°C) to drive cyclization.

- Catalysts : Use of triethylamine or LiCl to facilitate nucleophilic substitutions .

- Purification : Chromatography or recrystallization to achieve >90% purity . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 molar ratio of thioamide to α-bromoketone) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., methyl groups at δ 2.5 ppm, pyrazinyl protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 305.05) .

- X-ray Crystallography : Resolves bond lengths (e.g., C-S bond ~1.70 Å in thiazole ring) and dihedral angles for stereochemical analysis . Purity is assessed via HPLC (>98% purity) or TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational methods predict the biological targets and binding modes of this thiazole derivative?

Molecular docking (e.g., Glide XP mode) and molecular dynamics simulations are used to model interactions with enzymes like CDK9 or bacterial targets. For example:

- Docking Studies : Pyrazinyl and thiazole moieties form hydrogen bonds with active-site residues (e.g., Lys48 and Asp167 in CDK9) .

- QSAR Models : Electron-withdrawing substituents (e.g., pyrazinyl) enhance antibacterial activity by increasing electrophilicity . Validation involves comparing computed binding affinities (ΔG values) with experimental IC data .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Discrepancies in MIC (Minimum Inhibitory Concentration) or IC values arise from assay variability (e.g., broth microdilution vs. agar diffusion). Mitigation strategies include:

- Standardized Protocols : Follow CLSI guidelines for antimicrobial testing .

- Control Compounds : Use reference drugs (e.g., ciprofloxacin) to normalize data .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance (p < 0.05) across replicates .

Q. How do substituent modifications on the thiazole ring affect pharmacological activity?

Structure-Activity Relationship (SAR) studies reveal:

- Pyrazinyl Group : Enhances π-π stacking with aromatic residues in enzyme pockets, improving inhibition (e.g., 10-fold lower IC vs. phenyl analogs) .

- Methyl Ester (C5 position) : Increases lipophilicity (logP ~2.5), enhancing membrane permeability .

- Electron-Deficient Substituents : Nitro or halogen groups at C4 improve antibacterial potency by disrupting bacterial membrane integrity .

Methodological Considerations

Q. How is the compound’s stability under varying pH and temperature conditions evaluated?

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC over 24 hours. Thiazole esters are stable at pH 4–7 but hydrolyze to carboxylic acids under alkaline conditions .

- Thermal Stability : TGA (Thermogravimetric Analysis) shows decomposition >200°C, suggesting room-temperature storage .

Q. What in vitro assays are suitable for assessing its anticancer potential?

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC values compared to doxorubicin .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .

- Enzyme Inhibition : Kinase assays (e.g., CDK9 inhibition measured via ADP-Glo™) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.